molecular formula C6H9N3O B1586949 6-Ethoxypyridazin-3-amine CAS No. 39614-78-3

6-Ethoxypyridazin-3-amine

Cat. No.: B1586949
CAS No.: 39614-78-3
M. Wt: 139.16 g/mol
InChI Key: GMEONBANQFZLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxypyridazin-3-amine is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . . The compound is characterized by the presence of an ethoxy group attached to the pyridazine ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyridazin-3-amine typically involves the reaction of 6-chloropyridazine with ethanolamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the ethoxy group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyridazin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxypyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxypyridazin-3-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Introduction

6-Ethoxypyridazin-3-amine, a compound with the molecular formula C6H9N3OC_6H_9N_3O and a molecular weight of 139.16 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyridazine Ring : This can be achieved through various methods such as cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Ethoxy Substitution : The introduction of the ethoxy group is generally performed via nucleophilic substitution reactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antimicrobial activity. A study screening similar compounds against various bacterial strains showed promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
6-Methoxypyridin-3-amineKlebsiella pneumoniae20

2. Anticancer Activity

Pyridazine derivatives have been investigated for their anticancer properties. A study highlighted the efficacy of a related compound in targeting cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a comparative study involving various pyridazine derivatives, it was found that those with ethoxy substitutions displayed enhanced cytotoxic effects against human cancer cell lines compared to their non-substituted counterparts. The study utilized MTT assays to determine cell viability post-treatment .

The biological activity of this compound is thought to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its structural features allow it to act as an inhibitor in various biochemical processes.

Toxicological Profile

The compound has been assessed for its safety profile, revealing moderate toxicity levels under certain conditions. The GHS classification indicates potential hazards such as skin irritation and respiratory issues upon exposure .

Table 2: Toxicological Data

ParameterValue
LD50 (oral, rat)>2000 mg/kg
Skin IrritationModerate
Eye IrritationSevere

Properties

IUPAC Name

6-ethoxypyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEONBANQFZLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068188
Record name 3-Pyridazinamine, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39614-78-3
Record name 6-Ethoxy-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39614-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinamine, 6-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039614783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridazinamine, 6-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridazinamine, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxypyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Ethoxypyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
6-Ethoxypyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
6-Ethoxypyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
6-Ethoxypyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
6-Ethoxypyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.